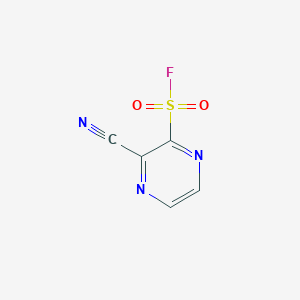

3-Cyanopyrazine-2-sulfonyl fluoride

Description

Properties

Molecular Formula |

C5H2FN3O2S |

|---|---|

Molecular Weight |

187.15 g/mol |

IUPAC Name |

3-cyanopyrazine-2-sulfonyl fluoride |

InChI |

InChI=1S/C5H2FN3O2S/c6-12(10,11)5-4(3-7)8-1-2-9-5/h1-2H |

InChI Key |

NISCTSQXRXCZMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=N1)C#N)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyanopyrazine-2-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group to a pyrazine derivative. One common method is the reaction of 3-cyanopyrazine with sulfur tetrafluoride (SF4) under controlled conditions. This reaction requires careful handling due to the reactivity of sulfur tetrafluoride and the need for anhydrous conditions .

Industrial Production Methods

Industrial production of 3-Cyanopyrazine-2-sulfonyl fluoride may involve more scalable methods, such as the use of fluorosulfonyl chloride (FSO2Cl) in the presence of a base to introduce the sulfonyl fluoride group. This method allows for better control over the reaction and can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Cyanopyrazine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Hydrogen peroxide (H2O2) and other peroxides can be used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products Formed

Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Hydrolysis: The major product is the corresponding sulfonic acid.

Scientific Research Applications

3-Cyanopyrazine-2-sulfonyl fluoride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.

Mechanism of Action

The mechanism of action of 3-Cyanopyrazine-2-sulfonyl fluoride involves its reactivity with nucleophilic sites in biological molecules. The sulfonyl fluoride group acts as an electrophilic warhead, reacting with nucleophilic amino acid residues such as serine, cysteine, and lysine. This reactivity makes it useful in the design of covalent enzyme inhibitors and probes for studying protein function .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-cyanopyrazine-2-sulfonyl fluoride, we compare it with structurally or functionally related sulfonyl fluorides and sulfonamides.

Table 1: Key Comparisons of Sulfonyl Fluorides and Analogs

Key Findings:

Structural and Electronic Differences: The aromatic pyrazine core in 3-cyanopyrazine-2-sulfonyl fluoride contrasts with the aliphatic backbone of compound 3o . The cyano group increases electrophilicity at the sulfur center, enhancing SuFEx reactivity compared to aliphatic sulfonyl fluorides. Chirality: Compound 3o is synthesized via Rh-catalyzed asymmetric methods, enabling access to enantiopure sulfonyl fluorides for pharmaceutical applications. In contrast, 3-cyanopyrazine-2-sulfonyl fluoride lacks chiral centers, limiting its use in stereoselective reactions .

Synthetic Flexibility: Traditional methods for 3-cyanopyrazine-2-sulfonyl fluoride may require pre-functionalized pyrazine precursors, whereas Rh-catalyzed routes for 3o allow direct enantioselective construction of aliphatic sulfonyl fluorides from alkenes and SO₂F₂ .

Functional Group Compatibility: Sulfonamides like SC-558 exhibit lower hydrolytic stability than sulfonyl fluorides. The -SO₂F group’s resistance to hydrolysis under physiological conditions makes 3-cyanopyrazine-2-sulfonyl fluoride more suitable for in vivo applications .

Applications: 3o’s chirality makes it valuable for asymmetric synthesis, while 3-cyanopyrazine-2-sulfonyl fluoride’s aromaticity and dual electron-withdrawing groups favor covalent binding to biological targets (e.g., kinases or proteases) .

Biological Activity

3-Cyanopyrazine-2-sulfonyl fluoride (CAS No. 2090803-02-2) is a chemical compound belonging to the sulfonyl fluoride family, characterized by a cyano group and a sulfonyl fluoride functional group. This compound has garnered interest due to its electrophilic nature, which allows it to interact with various biological targets, potentially leading to significant biological activity.

The unique reactivity of 3-cyanopyrazine-2-sulfonyl fluoride is primarily attributed to its sulfonyl fluoride moiety. This functional group is known for its ability to participate in sulfur(VI) fluoride exchange reactions, commonly referred to as SuFEx chemistry. Such properties make it a valuable building block in organic synthesis and materials science.

Biological Activity Overview

Research on the biological activity of 3-cyanopyrazine-2-sulfonyl fluoride is still emerging. However, compounds containing sulfonyl fluoride groups have been noted for their potential in medicinal chemistry. The electrophilic nature of these compounds allows them to interact with nucleophilic sites in proteins and enzymes, which may lead to inhibition or modification of biological pathways .

The mechanisms through which 3-cyanopyrazine-2-sulfonyl fluoride may exert its biological effects include:

- Covalent Modification : The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity.

- Enzyme Inhibition : Similar compounds have shown promise in inhibiting specific enzymes, altering metabolic pathways that are crucial for cellular function .

Case Studies and Research Findings

While specific studies on 3-cyanopyrazine-2-sulfonyl fluoride remain limited, related research highlights the potential applications of sulfonyl fluorides in chemical biology:

- Cereblon Binding : A study explored the structure–activity relationships of sulfonyl fluoride-containing ligands that bind to cereblon, an E3 ubiquitin ligase complex component. This research indicates that modifications in the sulfonyl fluoride structure can enhance binding potency and specificity .

- Electrophilic Agents : Another investigation into similar compounds suggests that their electrophilic character enables them to modify proteins or nucleic acids, leading to alterations in biological functions .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and mechanisms of action for selected compounds structurally related to 3-cyanopyrazine-2-sulfonyl fluoride:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 3-Cyanopyrazine-2-sulfonyl fluoride | Limited studies; potential enzyme inhibitor | Covalent modification of proteins |

| EM12-SF | Binds cereblon; induces protein degradation | Covalent engagement with histidine residues |

| Isoindoline EM364-SF | Potent cereblon binder; cell-based activity | Structure-dependent binding |

Q & A

Basic Question: What are the primary synthetic routes for 3-cyanopyrazine-2-sulfonyl fluoride, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves:

- Sulfonyl fluoride introduction : Sulfur dioxide insertion or halogen exchange (e.g., replacing chloride with fluoride) under controlled conditions.

- Cyanide functionalization : Nitrile group installation via nucleophilic substitution or metal-catalyzed cyanation.

Key factors include: - Temperature : Optimal ranges (e.g., 0–40°C) to prevent side reactions like hydrolysis .

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity and stabilize intermediates .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to activate substrates for cyanide transfer .

Advanced Question: How can researchers optimize selectivity in sulfonyl fluoride reactions with competing nucleophiles?

Answer:

Selectivity challenges arise when multiple reactive groups (e.g., amines, alcohols) coexist. Methodological approaches include:

- Protecting groups : Temporarily block competing nucleophiles (e.g., tert-butoxycarbonyl for amines) .

- pH control : Adjust reaction pH to deprotonate specific nucleophiles (e.g., sulfonate formation at high pH) .

- Kinetic vs. thermodynamic control : Use low temperatures to favor faster-reacting nucleophiles (e.g., thiols over amines) .

Basic Question: What spectroscopic techniques are most effective for characterizing 3-cyanopyrazine-2-sulfonyl fluoride?

Answer:

- NMR : ¹⁹F NMR (δ ~50–70 ppm) confirms sulfonyl fluoride presence; ¹³C NMR identifies nitrile (C≡N) at ~110–120 ppm .

- IR : Strong absorbance at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~2200 cm⁻¹ (C≡N stretch) .

- Mass spectrometry : High-resolution ESI-MS detects molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Question: How do steric and electronic effects in the pyrazine ring influence reactivity?

Answer:

- Steric effects : Bulky substituents at the 2-position hinder nucleophilic attack on the sulfonyl fluoride group.

- Electronic effects : Electron-withdrawing groups (e.g., -CN) enhance electrophilicity at the sulfonyl fluoride, accelerating reactions with nucleophiles like amines .

Experimental validation : Compare reaction rates of derivatives with varying substituents using kinetic studies .

Basic Question: What safety protocols are critical when handling 3-cyanopyrazine-2-sulfonyl fluoride?

Answer:

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., HF byproducts) .

- Emergency procedures : Neutralize spills with calcium carbonate; flush eyes with water for 15 minutes .

Advanced Question: How can researchers reconcile contradictory data on reaction yields reported in literature?

Answer:

- Variable analysis : Compare solvent purity, catalyst loading, and temperature gradients across studies. For example, trace water in solvents may hydrolyze sulfonyl fluoride, reducing yields .

- Reproducibility checks : Replicate reactions under identical conditions and validate analytical methods (e.g., HPLC vs. NMR for yield quantification) .

Advanced Question: What computational methods support mechanistic studies of sulfonyl fluoride reactions?

Answer:

- DFT calculations : Model transition states to predict regioselectivity in nucleophilic substitutions .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to design covalent inhibitors .

- Software tools : Gaussian or ORCA for energy minimization; PyMol for visualization .

Basic Question: How does 3-cyanopyrazine-2-sulfonyl fluoride compare to analogous sulfonyl fluorides in reactivity?

Answer:

- Pyrazine vs. benzene rings : The electron-deficient pyrazine enhances electrophilicity at the sulfonyl group, increasing reactivity with nucleophiles compared to benzene-based analogs .

- Cyanide substitution : The -CN group stabilizes intermediates via conjugation, reducing side reactions observed in non-cyanated derivatives .

Advanced Question: What strategies enable late-stage functionalization of 3-cyanopyrazine-2-sulfonyl fluoride in complex molecules?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.